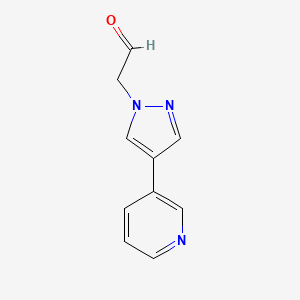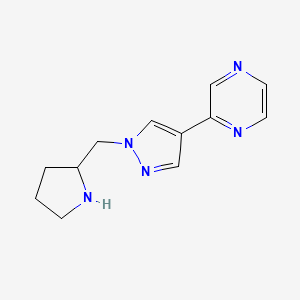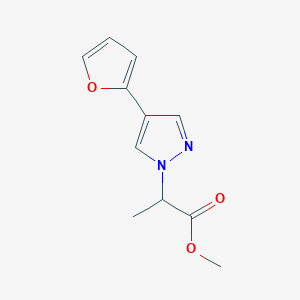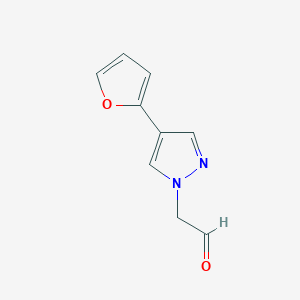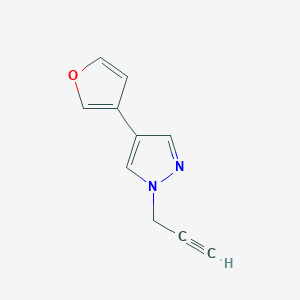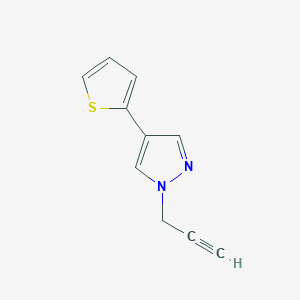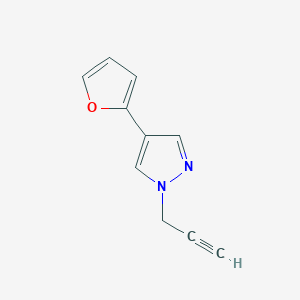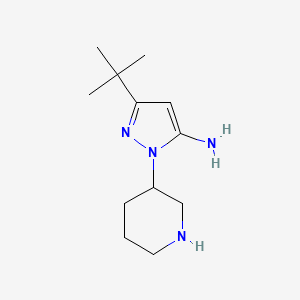
3-ciclopropil-1-(ciclopropilmetil)-1H-pirazol-5-amina
Descripción general
Descripción
“3-cyclopropyl-1-(cyclopropylmethyl)-1H-pyrazol-5-amine” is a complex organic compound that contains two cyclopropyl groups (three-carbon rings), a pyrazole group (a five-membered ring with two nitrogen atoms), and an amine group (a nitrogen atom with a lone pair of electrons). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space. The cyclopropyl groups are likely to adopt a “puckered” conformation due to the strain of the three-membered ring . The pyrazole ring is likely to be planar due to the presence of the two nitrogen atoms .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The cyclopropyl groups, being strained, could potentially undergo ring-opening reactions . The pyrazole group could participate in a variety of reactions, including nucleophilic substitutions at the carbon between the two nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amine group could make it a base, capable of accepting a proton . The cyclopropyl groups could make it less dense than similar compounds without these groups .Aplicaciones Científicas De Investigación
Investigación antiviral
3-ciclopropil-1-(ciclopropilmetil)-1H-pirazol-5-amina: ha mostrado ser prometedor en la investigación antiviral. Los derivados del indol, que comparten una estructura similar, se ha encontrado que poseen importantes actividades antivirales . Esto sugiere potencial para este compuesto en el desarrollo de medicamentos antivirales, particularmente como andamiaje para crear nuevas moléculas que puedan inhibir la replicación viral.
Aplicaciones antiinflamatorias
El residuo pirazol, una parte central de este compuesto, es conocido por sus propiedades antiinflamatorias . Se utiliza en la síntesis de productos farmacéuticos que se dirigen a vías inflamatorias, lo que podría ser beneficioso para tratar afecciones como la artritis o el asma.
Investigación sobre el tratamiento del cáncer
Los derivados de pirazol se están explorando por sus propiedades anticancerígenas. Pueden actuar como inhibidores de quinasas y se han involucrado en estudios para terapias contra el cáncer dirigidas . El compuesto en cuestión podría ser un candidato para crear nuevos fármacos oncológicos.
Desarrollo de productos químicos agrícolas
Si bien los datos específicos sobre el uso agrícola de este compuesto no están disponibles fácilmente, los derivados de pirazol se utilizan a menudo en el desarrollo de pesticidas y herbicidas . La investigación sobre este compuesto podría conducir a nuevos productos que ayuden a proteger los cultivos de plagas y enfermedades.
Investigación sobre trastornos neurológicos
La similitud estructural de este compuesto con otros derivados de pirazol, que se han utilizado en la síntesis de fármacos para trastornos neurológicos, apunta a su posible aplicación en este campo . Se podría utilizar para desarrollar nuevos tratamientos para enfermedades como el Alzheimer o el Parkinson.
Estudios antimicrobianos y antifúngicos
Los derivados de pirazol se han estudiado por sus efectos antimicrobianos y antifúngicos . Este compuesto podría utilizarse para sintetizar nuevos fármacos que combatan cepas resistentes de bacterias y hongos.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-cyclopropyl-2-(cyclopropylmethyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c11-10-5-9(8-3-4-8)12-13(10)6-7-1-2-7/h5,7-8H,1-4,6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYIXLYDYTWKDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C3CC3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




